Dasatinib is a potent, orally bioavailable, small molecule inhibitor of multiple tyrosine kinases, including Src family kinases and BCR-ABL. [, ] It acts as a competitive inhibitor by binding to the ATP-binding site of these kinases. [] Dasatinib has been extensively studied for its antitumor activity in various cancer types, including chronic myelogenous leukemia (CML). [, ]
Dasatinib exerts its biological activity by inhibiting the activity of Src family kinases and BCR-ABL. These kinases play crucial roles in cell signaling pathways involved in cell proliferation, survival, and migration. By blocking these kinases, Dasatinib disrupts these signaling pathways and inhibits the growth of cancer cells. [, , ]
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0